3-(2-Fluorophenyl)pyrrolidine hydrochloride (CAS 943843-62-7) is a high-purity, halogenated cyclic amine building block widely utilized in medicinal chemistry and advanced organic synthesis . Featuring an ortho-fluorinated phenyl ring attached to the 3-position of a pyrrolidine core, this compound serves as a critical precursor for synthesizing CNS-active agents, kinase inhibitors, and novel pharmacophores. The hydrochloride salt form is specifically engineered to overcome the handling limitations of the free base, offering a stable, free-flowing solid with high aqueous solubility. Its primary procurement value lies in providing a pre-functionalized, sterically constrained scaffold that blocks ortho-metabolism while maintaining predictable reactivity at the secondary amine for downstream coupling.
Substituting 3-(2-Fluorophenyl)pyrrolidine hydrochloride with the unsubstituted 3-phenylpyrrolidine or the 3-/4-fluoro analogs fundamentally alters both the metabolic profile and the steric environment of the resulting APIs [1]. The ortho-fluorine atom provides specific steric hindrance that dictates the conformational preference of the phenyl ring relative to the pyrrolidine core, a feature critical for precise receptor binding in CNS targets. Furthermore, utilizing the free base instead of the hydrochloride salt introduces severe processability issues; the free base is prone to atmospheric oxidation and requires strictly controlled storage, whereas the HCl salt ensures batch-to-batch reproducibility, precise stoichiometric weighing, and immediate compatibility with aqueous or polar solvent systems.
For library synthesis and formulation, the physical state and solubility of the building block are paramount. 3-(2-Fluorophenyl)pyrrolidine hydrochloride is a stable, free-flowing crystalline solid that exhibits an aqueous solubility exceeding 100 mg/mL at standard temperature and pressure . In direct contrast, the free base form is typically a viscous oil with an aqueous solubility of less than 5 mg/mL, making it difficult to weigh accurately and prone to degradation upon prolonged exposure to air. This quantitative advantage in solubility and handling allows for standardized stock solution preparation and eliminates the need for inert-atmosphere storage during routine laboratory use.
| Evidence Dimension | Aqueous Solubility and Physical State |
| Target Compound Data | >100 mg/mL (Stable solid) |
| Comparator Or Baseline | 3-(2-Fluorophenyl)pyrrolidine free base (<5 mg/mL, viscous oil) |
| Quantified Difference | >20-fold increase in aqueous solubility and transition from oil to stable solid |
| Conditions | Standard temperature and pressure (25°C, neutral pH water) |
Procuring the HCl salt ensures precise stoichiometric weighing and long-term shelf stability, drastically reducing batch-to-batch variability in high-throughput synthesis.
The strategic placement of the fluorine atom at the 2-position (ortho) of the phenyl ring provides a critical metabolic advantage for downstream APIs. Class-level pharmacokinetic profiling demonstrates that ortho-fluorination effectively blocks CYP450-mediated aromatic hydroxylation, a common metabolic liability [1]. Downstream derivatives synthesized from 2-fluorophenyl building blocks typically exhibit a 30% to 50% reduction in intrinsic clearance (CL_int) in human liver microsome (HLM) assays compared to their unsubstituted phenylpyrrolidine counterparts. This structural modification extends the biological half-life of the final compounds without significantly increasing the overall lipophilicity (logP).
| Evidence Dimension | Intrinsic Clearance (CL_int) in HLM assays |
| Target Compound Data | ~30-50% reduction in CL_int (blocked ortho-oxidation) |
| Comparator Or Baseline | Unsubstituted 3-phenylpyrrolidine derivatives |
| Quantified Difference | 30-50% improvement in metabolic stability |
| Conditions | Human liver microsome (HLM) incubation assays |
Selecting the 2-fluoro precursor directly translates to improved pharmacokinetic profiles in final drug candidates, reducing the need for late-stage lead optimization.
The reactivity of the pyrrolidine nitrogen is a key parameter for downstream coupling reactions such as Buchwald-Hartwig aminations or SNAr reactions. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) that slightly lowers the pKa of the secondary amine compared to the unsubstituted analog [1]. While 3-phenylpyrrolidine has a pKa of approximately 9.5, the 2-fluoro substitution shifts the pKa to approximately 9.2. This subtle yet quantifiable shift increases the fraction of the unprotonated, nucleophilic amine at slightly lower pH values, allowing for milder basic conditions during coupling reactions and minimizing base-catalyzed side reactions in sensitive synthetic routes.
| Evidence Dimension | Secondary amine pKa |
| Target Compound Data | pKa ~ 9.2 |
| Comparator Or Baseline | 3-phenylpyrrolidine (pKa ~ 9.5) |
| Quantified Difference | ~0.3 unit reduction in pKa |
| Conditions | Standard aqueous conditions (25°C) |
The modulated pKa allows chemists to employ milder reaction conditions during library synthesis, improving overall yields and reducing the degradation of base-sensitive intermediates.
The sterically constrained 2-fluorophenyl group is highly valuable in designing monoamine reuptake inhibitors or NMDA receptor modulators . The specific conformational bias introduced by the ortho-fluorine ensures precise receptor pocket fitting, while the blocked ortho-position enhances the metabolic half-life of the resulting neurotherapeutics.
Due to the excellent shelf stability and high aqueous solubility of the hydrochloride salt, this compound is perfectly suited for automated, high-throughput library synthesis . It allows for the preparation of stable aqueous or polar organic stock solutions without the risk of oxidation or degradation common to free base amines.
The modulated pKa of the pyrrolidine nitrogen facilitates efficient Buchwald-Hartwig cross-coupling or SNAr reactions with halogenated heterocyclic cores under mild basic conditions . This makes it an ideal building block for assembling complex kinase inhibitor scaffolds where harsh basic conditions might degrade other functional groups.